molecular formula C5H6F3N3S B13192977 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13192977
M. Wt: 197.18 g/mol
InChI Key: UCVYNIZJHHZFHG-UHFFFAOYSA-N
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Description

5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiol group can form covalent bonds with target proteins, leading to changes in their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group at the 5-position.

    5-methyl-4H-1,2,4-triazole-3-thiol: Lacks the trifluoroethyl group.

    5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole: Lacks the thiol group.

Uniqueness

5-methyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its trifluoroethyl group, methyl group, and thiol group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H6F3N3S

Molecular Weight

197.18 g/mol

IUPAC Name

3-methyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H6F3N3S/c1-3-9-10-4(12)11(3)2-5(6,7)8/h2H2,1H3,(H,10,12)

InChI Key

UCVYNIZJHHZFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1CC(F)(F)F

Origin of Product

United States

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